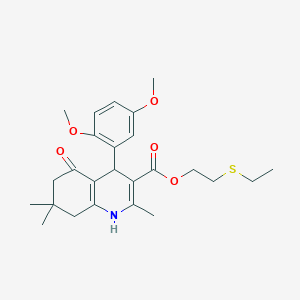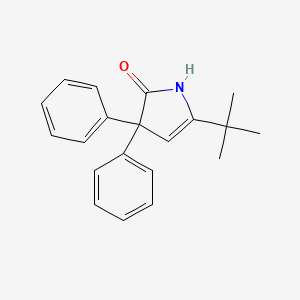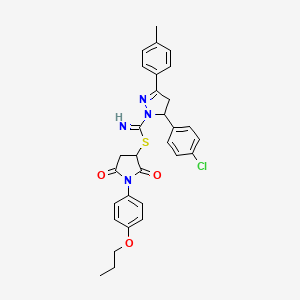
N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine, also known as DNI-6, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of indazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine involves the photoisomerization of the nitrobenzyl group upon exposure to light of a specific wavelength. This photoisomerization results in the activation or deactivation of GPCRs, which can lead to changes in cellular signaling pathways and ultimately affect physiological processes.
Biochemical and physiological effects:
Studies have shown that this compound can modulate the activity of various GPCRs, including dopamine receptors and adenosine receptors. This compound has also been shown to affect neuronal activity and synaptic transmission in the brain. Additionally, this compound has been studied for its potential applications in optogenetics, a technique that uses light to control the activity of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine in lab experiments is its ability to selectively activate or deactivate GPCRs with high spatial and temporal precision. This allows researchers to study the specific effects of GPCR signaling on various physiological processes. However, one limitation of using this compound is its relatively complex synthesis method, which can make it difficult and time-consuming to obtain large quantities of the compound.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine. One area of interest is the development of new photo-switchable ligands that can selectively target different types of GPCRs. Additionally, this compound and other photo-switchable compounds may have applications in the development of new therapies for neurological disorders such as Parkinson's disease and schizophrenia. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and other photo-switchable ligands, which could lead to new insights into the mechanisms underlying cellular signaling and synaptic transmission in the brain.
Synthesemethoden
The synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with 1H-indazole-6-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as DMF or DMSO and typically requires several steps to purify the final product.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-6-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a photo-switchable ligand for G protein-coupled receptors (GPCRs), which are important signaling molecules in the brain.
Eigenschaften
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-23-15-5-11(14(20(21)22)7-16(15)24-2)8-17-12-4-3-10-9-18-19-13(10)6-12/h3-7,9,17H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGIBMSGFFNCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2=CC3=C(C=C2)C=NN3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5123890.png)
![methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5123893.png)
![2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5123898.png)

![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}decahydroisoquinoline](/img/structure/B5123909.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5123916.png)
![[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid](/img/structure/B5123929.png)

![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide](/img/structure/B5123936.png)
![2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione](/img/structure/B5123952.png)


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5123978.png)
